2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide
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Overview
Description
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Assessment
A study by Karpina et al. (2019) explored the synthesis of 1,2,4-triazoles with 1,2,4-oxadiazole cycles, focusing on their biological properties. This research is relevant for understanding the synthesis methods and biological assessment of compounds similar to 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide (Karpina et al., 2019).
Synthesis and Pharmacological Evaluation
Nafeesa et al. (2017) discussed the synthesis of N-substituted derivatives with 1,3,4-oxadiazole and acetamide groups. These compounds were evaluated for antibacterial and anti-enzymatic potential. This research provides insight into the pharmacological evaluation of compounds structurally related to the compound (Nafeesa et al., 2017).
Antibacterial Potentials of Derivatives
Iqbal et al. (2017) synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. The study highlights the importance of such compounds in addressing bacterial resistance, which can be crucial for compounds like this compound (Iqbal et al., 2017).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) studied novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition. This research provides insights into the potential therapeutic applications of similar compounds in metabolic disorders (Bekircan et al., 2015).
Quantum Mechanical Studies and Photovoltaic Efficiency
Mary et al. (2020) performed spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. The study also explored the photovoltaic efficiency of these compounds, indicating their potential application in dye-sensitized solar cells (Mary et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazole derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It is known that similar compounds, such as oxadiazole derivatives, can interact with their targets and cause changes in their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-4-6-16(7-5-15)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-31-22)17-8-10-18(24)11-9-17/h2-12H,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBWIFDVYFSRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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